molecular formula C13H21NO B15178507 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime CAS No. 84473-76-7

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime

Cat. No.: B15178507
CAS No.: 84473-76-7
M. Wt: 207.31 g/mol
InChI Key: FVMBBXHSFKHLSN-GXDHUFHOSA-N
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Description

Di(2-ethylhexyl) peroxydicarbonate: (EINECS 282-930-9) is an organic peroxide compound widely used as a radical initiator in the polymerization of vinyl chloride and other monomers. It is known for its high efficiency and ability to decompose at relatively low temperatures, making it a valuable initiator in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(2-ethylhexyl) peroxydicarbonate is typically synthesized through the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide in the presence of an alkaline solution. The reaction involves the following steps :

  • Adding hydrogen peroxide to an alkaline solution.
  • Slowly adding 2-ethylhexyl chloroformate to the solution while stirring.
  • Allowing the reaction to proceed for 30-50 minutes.
  • Separating the mother liquor and washing the reaction products until the pH value ranges between 5-7.
  • Adding an alkane solvent to the reaction products to obtain the final compound.

Industrial Production Methods: In industrial settings, di(2-ethylhexyl) peroxydicarbonate is produced using a similar method but on a larger scale. The process involves continuous production in a micro-packed bed reactor, which enhances safety and efficiency. The use of phase transfer catalysts shortens the reaction time and increases the yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Di(2-ethylhexyl) peroxydicarbonate is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. This makes it particularly valuable in the polymerization of monomers that require precise control over reaction conditions .

Properties

CAS No.

84473-76-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(NE)-N-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14-15/h4,6,10,13,15H,3,5,7-9H2,1-2H3/b14-10+

InChI Key

FVMBBXHSFKHLSN-GXDHUFHOSA-N

Isomeric SMILES

CC(=CCCC1=CCC(CC1)/C=N/O)C

Canonical SMILES

CC(=CCCC1=CCC(CC1)C=NO)C

Origin of Product

United States

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